molecular formula C19H20N2O2 B11178371 1-(2-methoxyphenyl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol

1-(2-methoxyphenyl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol

Cat. No.: B11178371
M. Wt: 308.4 g/mol
InChI Key: LAENCKQEARASJZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a methylbenzyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylhydrazine with 3-methylbenzylideneacetone under acidic conditions to form the pyrazole ring. The reaction typically proceeds through the formation of a hydrazone intermediate, which cyclizes to form the desired pyrazole .

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound’s pharmacological properties make it a candidate for the development of new therapeutic agents targeting specific diseases and conditions.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with molecular targets and its overall pharmacological profile.

Biological Activity

1-(2-Methoxyphenyl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention due to its potential pharmacological properties. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The aim of this article is to explore the biological activity of this specific pyrazole derivative, supported by relevant data tables, case studies, and research findings.

Antitumor Activity

Pyrazole derivatives, including this compound, have been studied for their antitumor properties. Research indicates that certain pyrazoles exhibit significant inhibitory effects on cancer cell lines via various mechanisms:

  • Mechanism of Action : Pyrazoles can inhibit key enzymes involved in tumor proliferation, such as BRAF(V600E) and EGFR. They also induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression.
  • Case Study : A study involving the combination of this pyrazole with doxorubicin demonstrated enhanced cytotoxicity against MDA-MB-231 breast cancer cells, suggesting a potential for synergistic effects in chemotherapy regimens .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes like COX and LOX:

  • Research Findings : In vitro studies have shown that this compound can significantly reduce the levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

Pyrazoles are also noted for their antimicrobial effects against a range of pathogens:

  • Activity Spectrum : Studies have reported that this compound displays activity against both Gram-positive and Gram-negative bacteria.
  • Data Table : Below is a summary of antimicrobial activity observed in various studies:
PathogenZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of specific substituents on the pyrazole ring influences its interaction with biological targets:

  • Substituent Effects : The methoxy group at the 2-position on the phenyl ring enhances lipophilicity and bioavailability, while the methyl group at the 3-position contributes to the overall stability of the compound.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-4-[(3-methylphenyl)methyl]-1H-pyrazol-3-one

InChI

InChI=1S/C19H20N2O2/c1-13-7-6-8-15(11-13)12-16-14(2)20-21(19(16)22)17-9-4-5-10-18(17)23-3/h4-11,20H,12H2,1-3H3

InChI Key

LAENCKQEARASJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(NN(C2=O)C3=CC=CC=C3OC)C

Origin of Product

United States

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